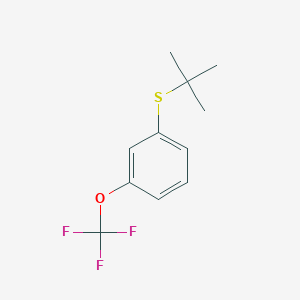

1-Tert-butylsulfanyl-3-(trifluoromethoxy)benzene

Description

1-Tert-butylsulfanyl-3-(trifluoromethoxy)benzene is a chemical compound listed in the PubChem database

Properties

IUPAC Name |

1-tert-butylsulfanyl-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3OS/c1-10(2,3)16-9-6-4-5-8(7-9)15-11(12,13)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAXCXGSHZUQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=CC(=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC1=CC=CC(=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional methods: These may involve the pressing method, extrusion method, phase-inversion method, slip casting method, and tape casting method.

Advanced methods: Recent advancements in preparation methods have improved the electrochemical performance of devices composed of ceramic membrane materials.

Chemical Reactions Analysis

1-Tert-butylsulfanyl-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Combination reactions: Where two or more substances combine to form a single new substance.

Decomposition reactions: Where a compound breaks down into two or more simpler substances.

Single-replacement reactions: Where one element replaces another in a compound.

Double-replacement reactions: Where the ions of two compounds exchange places in an aqueous solution to form two new compounds.

Combustion reactions: Where a substance combines with oxygen, releasing energy in the form of light and heat.

Scientific Research Applications

1-Tert-butylsulfanyl-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:

Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.

Biology: Investigated for its potential effects on biological systems and its role in various biochemical pathways.

Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

Industry: Utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of 1-Tert-butylsulfanyl-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often act by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

1-Tert-butylsulfanyl-3-(trifluoromethoxy)benzene can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

CID 2632: A cephalosporin antibiotic with antibacterial properties.

CID 6540461: Another cephalosporin with similar pharmacological actions.

CID 5362065: A compound with anti-bacterial agent annotation.

CID 5479530: Also a cephalosporin with antibacterial properties.

These comparisons help to understand the distinct features and potential advantages of 1-Tert-butylsulfanyl-3-(trifluoromethoxy)benzene over other related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.